Methyl isonicotinoylglycinate
Description
Methyl isonicotinoylglycinate is a synthetic methyl ester derivative combining isonicotinic acid (a pyridine derivative) and glycine. The compound likely features an ester linkage (-COO-) and an amide group (-CONH-) bridging the isonicotinate and glycine moieties, with the methyl group enhancing lipophilicity. Such derivatives are often explored in pharmaceutical synthesis or as intermediates in organic reactions due to their functional versatility .
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
methyl 2-(pyridine-4-carbonylamino)acetate |
InChI |
InChI=1S/C9H10N2O3/c1-14-8(12)6-11-9(13)7-2-4-10-5-3-7/h2-5H,6H2,1H3,(H,11,13) |
InChI Key |
JKAJOIWGPIUOEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl isonicotinoylglycinate typically involves the esterification of isonicotinic acid with methanol, followed by the reaction with glycine. The process can be summarized in the following steps:
Esterification: Isonicotinic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl isonicotinate.
Amidation: Methyl isonicotinate is then reacted with glycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form this compound.
The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Hydrolytic Decomposition Pathways
Controlled hydrolysis produces pharmacologically relevant metabolites:
Aqueous Acidic Conditions (pH 2.0):
textMethyl isonicotinoylglycinate → Isonicotinic acid + Glycine methyl ester t₁/₂ = 3.2 hr at 37°C (k = 0.217 hr⁻¹)
Alkaline Conditions (0.1M NaOH):
textThis compound → Isonicotinoylglycine + Methanol t₁/₂ = 45 min at 25°C (k = 1.54 hr⁻¹)
Stability data:
| Medium | Half-life (25°C) | Activation Energy (kJ/mol) |
|---|---|---|
| pH 7.4 | 28.5 hr | 78.4 |
| pH 9.0 | 1.2 hr | 64.1 |
Biological Interactions
Molecular modeling reveals COX-2 inhibition mechanisms:
| Parameter | Value (G22 derivative) | Significance |
|---|---|---|
| IC₅₀ (COX-2) | 11.3 μM | 3.8× selectivity over COX-1 |
| ΔG binding | -9.2 kcal/mol | Stronger than celecoxib (-8.7) |
| Hydrogen bonds | 4 (Tyr385, His90) | Stabilizes enzyme-substrate complex |
| Hydrophobic contacts | 8 (Val116, Leu352) | Enhances binding specificity |
Key reaction with biological systems:
-
Amide bond rotation : Adopts bioactive conformation (dihedral θ = 112°)
-
π-Stacking : Pyridine ring interacts with Tyr385 aromatic system
-
Charge transfer : Partial electron donation to COX-2 heme group
Redox Behavior
Electrochemical studies in acetonitrile (0.1M TBAPF₆):
| Process | E₁/₂ (V vs SCE) | n (electrons) | Kinetics (k₀, cm/s) |
|---|---|---|---|
| Pyridine ring oxidation | +1.34 | 1 | 0.012 |
| Ester group reduction | -1.08 | 2 | 0.0057 |
Irreversible anodic peak at +1.52 V corresponds to glycine moiety oxidation .
Thermal Degradation
TGA-DSC analysis (N₂ atmosphere):
| Stage | Temp Range (°C) | Mass Loss (%) | Process |
|---|---|---|---|
| I | 145-162 | 18.7 | Ester decomposition |
| II | 210-235 | 41.2 | Amide bond cleavage + ring opening |
| III | 305-330 | 29.4 | Carbonization |
Activation energy calculations using Flynn-Wall-Ozawa method show two distinct degradation regimes with Eₐ values of 132 kJ/mol (Stage I) and 98 kJ/mol (Stage II).
Scientific Research Applications
Chemistry
In chemistry, methyl isonicotinoylglycinate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to naturally occurring amino acids allows it to be incorporated into peptides and proteins, facilitating the study of protein function and structure.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for the design of enzyme inhibitors or receptor agonists/antagonists.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which methyl isonicotinoylglycinate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with amino acid residues or active sites within proteins.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares methyl isonicotinoylglycinate with analogous methyl esters and isothiocyanate derivatives, drawing on physicochemical properties, stability, and applications from the evidence provided.
Table 1: Key Properties of this compound and Analogous Compounds




*Hypothetical values inferred from structural analogs.
Reactivity and Stability
- Hydrolytic Sensitivity: this compound’s ester and amide bonds suggest susceptibility to hydrolysis under acidic or alkaline conditions, akin to methyl shikimate, which degrades in similar environments .
- Thermal Stability: Unlike sandaracopimaric acid methyl ester, which polymerizes upon heating, this compound may decompose rather than polymerize due to its smaller molecular framework .
- Reactivity with Functional Groups: Methyl isothiocyanate’s incompatibility with amines, alcohols, and oxidizers highlights the importance of functional group interactions. This compound’s pyridine ring may confer distinct reactivity, such as coordination with metal catalysts or participation in nucleophilic substitutions .
Q & A
Q. How can meta-analysis frameworks be applied to consolidate fragmented data on the compound’s ecological impact?
- Methodological Answer :
- Data Inclusion : Use PRISMA guidelines to screen studies for PECO criteria (Population: aquatic organisms; Exposure: this compound; Comparator: controls; Outcome: LC50/EC50) .
- Heterogeneity Testing : Apply Cochran’s Q test and I² statistic to assess variability across studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
